molecular formula C10H11NO3 B075806 N-Benzoyl-DL-alanine CAS No. 1205-02-3

N-Benzoyl-DL-alanine

Cat. No.: B075806
CAS No.: 1205-02-3
M. Wt: 193.2 g/mol
InChI Key: UAQVHNZEONHPQG-UHFFFAOYSA-N
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Description

N-Benzoyl-DL-alanine is a protected amino acid derivative of significant utility in synthetic organic chemistry and biochemical research. Its primary application lies in peptide synthesis, where the benzoyl (Bz) group serves as a robust protecting group for the amine functionality of alanine, preventing unwanted side reactions during the stepwise construction of peptide chains. This compound is particularly valuable in the synthesis of complex peptides and for studying enzyme-substrate interactions, especially with proteases like carboxypeptidase and trypsin, which recognize and cleave at specific amino acid residues. The racemic (DL) nature of this reagent makes it a versatile tool for method development, racemization studies, and the preparation of non-chiral substrates. Furthermore, this compound serves as a key synthetic intermediate in the preparation of more complex organic molecules and for probing the mechanism of action of various enzymes involved in amino acid metabolism. It is also investigated in material science for the development of novel amino acid-based polymers and hydrogels. Supplied with high purity, this compound is essential for researchers requiring a reliable building block to advance their work in medicinal chemistry, chemical biology, and proteomics.

Properties

IUPAC Name

2-benzamidopropanoic acid
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InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
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InChI Key

UAQVHNZEONHPQG-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
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Molecular Formula

C10H11NO3
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DSSTOX Substance ID

DTXSID60870867
Record name N-Benzoyl-DL-alanine
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Molecular Weight

193.20 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Benzoylalanine
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CAS No.

1205-02-3, 90988-29-7, 2198-64-3
Record name N-Benzoyl-DL-alanine
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Record name N-BENZOYL-DL-ALANINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-DL-alanine can be synthesized through the reaction of DL-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve DL-alanine in water.
  • Add sodium hydroxide to the solution to create a basic environment.
  • Slowly add benzoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Acidify the reaction mixture to precipitate the product.
  • Filter and purify the precipitate to obtain this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-DL-alanine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield DL-alanine and benzoic acid.

    Reduction: Reduction of the benzoyl group can lead to the formation of N-benzyl-DL-alanine.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products

    Hydrolysis: DL-alanine and benzoic acid.

    Reduction: N-benzyl-DL-alanine.

    Substitution: Various N-acyl-DL-alanine derivatives depending on the acylating agent used.

Scientific Research Applications

Applications in Scientific Research

N-Benzoyl-DL-alanine has several notable applications across different scientific disciplines:

Chemical Research

  • Building Block : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reactivity Studies : The presence of the benzoyl group enhances its reactivity, making it suitable for various chemical transformations.

Biological Studies

  • Enzyme-Substrate Interactions : Investigated for its role in enzyme-substrate interactions, this compound acts as a model compound in biochemical assays, helping elucidate mechanisms of enzyme action.
  • Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

Pharmaceutical Development

  • Intermediate in Drug Synthesis : It is utilized as an intermediate in pharmaceutical synthesis, contributing to the development of new drugs.
  • Therapeutic Potential : Research is ongoing into its potential therapeutic properties, particularly in relation to its metabolic pathways and interactions with biological targets.

Industrial Applications

  • Specialty Chemicals Production : this compound is used in producing specialty chemicals and can serve as an intermediate in various organic synthesis processes.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial activity against strains like Staphylococcus aureus and Aeromonas hydrophila. These studies utilized condensation reactions with sulfa drugs and highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Enzyme Interaction

In biochemical assays, this compound has been studied for its ability to modulate enzyme activity through competitive inhibition mechanisms. This research contributes valuable insights into drug design strategies targeting specific enzymatic pathways.

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes. The benzoyl group can enhance the binding affinity of the compound to certain enzymes, thereby modulating their activity. The pathways involved often include the inhibition or activation of enzymatic reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the N-Benzoyl Amino Acid Series

N-Benzoyl-L-alanine (CAS: 2198-64-3)
  • Molecular Formula: C₁₀H₁₁NO₃ (same as DL-form)
  • Key Differences : The L-enantiomer exhibits chirality, which may influence interactions in biological systems. However, the DL-form (racemic mixture) is preferred as an IS to avoid chiral discrimination during chromatographic separation .
N-Benzoyl-L-phenylalanine (CAS: Not provided)
  • Molecular Formula: C₁₆H₁₅NO₃
  • Key Differences : The addition of a phenyl group in the side chain increases hydrophobicity (logP ~1.8 vs. ~0.5 for N-Benzoyl-DL-alanine), altering retention times in reverse-phase HPLC .
N-Benzoyl-3-phenyl-DL-alanine ethyl ester (CAS: 19817-70-0)
  • Molecular Formula: C₁₈H₁₉NO₃
  • Key Differences : The ethyl ester group enhances lipophilicity, making it more suitable for organic-phase reactions. Used in peptide synthesis rather than analytical applications .

Pesticide-Related Alanine Derivatives

Benalaxyl (CAS: 71626-11-4)
  • Molecular Formula: C₂₀H₂₃NO₃
  • Key Differences: Contains a 2,6-dimethylphenyl and phenylacetyl group. Used as a fungicide, contrasting with this compound’s non-pesticidal applications .
Metalaxyl (CAS: 57837-19-1)
  • Molecular Formula: C₁₅H₂₁NO₄
  • Key Differences : Features a methoxyacetyl group, enhancing systemic activity in plants. Demonstrates the impact of acyl modifications on biological function .

Simplified Alanine Derivatives

N-Methyl-DL-alanine (CAS: Not provided)
  • Molecular Formula: C₄H₉NO₂ (molecular weight: 103.12 g/mol)
  • Key Differences: Lacks the benzoyl group, reducing steric hindrance and hydrophobicity. Used in studies of amino acid transport mechanisms rather than analytical chemistry .
Hippuric Acid (CAS: 495-69-2)
  • Molecular Formula: C₉H₉NO₃
  • Common urinary metabolite; contrasts with this compound’s synthetic origin and analytical role .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 1205-02-3 C₁₀H₁₁NO₃ 193.2 Internal standard in GC/HPLC
N-Benzoyl-L-alanine 2198-64-3 C₁₀H₁₁NO₃ 193.2 Chiral studies
N-Benzoyl-L-phenylalanine - C₁₆H₁₅NO₃ 269.3 Peptide synthesis
Benalaxyl 71626-11-4 C₂₀H₂₃NO₃ 325.4 Fungicide
N-Methyl-DL-alanine - C₄H₉NO₂ 103.1 Amino acid transport studies
Hippuric Acid 495-69-2 C₉H₉NO₃ 179.2 Urinary metabolite detection

Biological Activity

N-Benzoyl-DL-alanine is an amino acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with metal ions, enzymatic studies, and implications in drug design.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the alanine molecule. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. The compound exists as a racemic mixture of L- and D-forms, which exhibit different properties in biological systems .

1. Protein-Ligand Interactions

This compound serves as a model compound for studying protein-ligand interactions. Its ability to form complexes with various proteins allows researchers to investigate binding mechanisms crucial for drug development. For instance, studies have shown that this compound can be used to explore how ligands interact with specific protein targets, providing insights into therapeutic strategies.

2. Enzymatic Studies

The compound is also utilized as a substrate in enzymatic studies to understand catalytic mechanisms. Research indicates that enzymes can interact with this compound, leading to valuable insights into enzyme functionality and potential applications in biotechnology . This interaction can help elucidate the pathways through which enzymes catalyze reactions involving amino acid derivatives.

3. Metal Ion Complexation

Research has demonstrated that this compound can form complexes with metal ions, such as copper(II). These complexes exhibit altered reactivity compared to the free compound, suggesting significant implications for its biological activity . The formation of metal complexes can influence the stability and reactivity of the compound, thereby affecting its potential therapeutic uses.

Study on Antifungal Activity

A series of N-benzoyl amino acids were synthesized, including this compound, and evaluated for antifungal activity against various fungal strains. The results indicated that certain derivatives exhibited significant antifungal properties, particularly against Aspergillus fumigatus and Fusarium temperatum. This study highlighted the potential of N-benzoyl derivatives in developing antifungal agents .

Investigating Stereoisomer Effects

Research has focused on the different biological activities exhibited by the L- and D-forms of this compound. The stereoisomers demonstrated varying interactions with chiral recognition systems, providing insights into how biological systems differentiate between these forms. Understanding these differences is essential for optimizing drug efficacy and minimizing side effects .

Structure-Activity Relationships

Table 1 summarizes key structural features of this compound and its analogs, along with their biological activities:

CompoundStructure TypeBiological Activity
This compoundAmino Acid DerivativeModel for protein-ligand interactions
N-Benzoyl-L-alaninePure L-isomerDifferent binding properties
BenzylalanineAmino Acid DerivativeVarying bioactivity
Hippuric AcidSimpler structureComparison in reactivity

This table illustrates how modifications to the structure of alanine derivatives can significantly influence their biological activities.

Q & A

Q. What are the established synthetic routes for N-Benzoyl-DL-alanine, and how can purity be optimized?

this compound is typically synthesized via benzoylation of DL-alanine using benzoyl chloride under alkaline conditions (e.g., Schotten-Baumann reaction). Critical parameters include maintaining pH >8 to ensure efficient acylation and using ice-cold conditions to minimize side reactions. Purification often involves recrystallization from ethanol or aqueous ethanol, as the compound exhibits moderate solubility in polar solvents . Purity can be verified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with ≥98% purity achievable through repeated crystallization .

Q. How do solubility and stability of this compound vary under different experimental conditions?

Solubility is highest in water and ethanol (>50 mg/mL at 25°C) but limited in ether and dimethyl sulfoxide (DMSO). Stability is pH-dependent: the compound degrades under strongly acidic (pH <2) or basic (pH >10) conditions, with decomposition observed at temperatures >165°C . For long-term storage, keep at 2–8°C in a desiccator to prevent hygroscopic degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FTIR) confirms the presence of amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves stereochemical ambiguities in the DL-form, with benzoyl protons appearing at δ 7.4–7.8 ppm and alanine methyl protons at δ 1.4–1.6 ppm . Mass spectrometry (MS) provides molecular weight confirmation (193.199 g/mol) .

Q. What safety precautions are essential when handling this compound in the lab?

While classified as non-hazardous under GHS, avoid inhalation of dust and direct skin/eye contact. Use fume hoods for powder handling and wear nitrile gloves/lab coats. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing organosilicon(IV) complexes, and what are their applications?

this compound acts as a ligand in organosilicon(IV) complexes (e.g., Me₂SiL₂ and R₃SiL, where L = deprotonated benzoylated amino acid). These complexes are synthesized by reacting the ligand with silicon precursors (e.g., Me₂SiCl₂) in anhydrous toluene under nitrogen. Applications include catalytic systems for asymmetric synthesis and materials science due to their thermal stability and tunable reactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Cross-validation using multiple techniques (e.g., X-ray crystallography for structural confirmation, NMR for dynamic behavior) is critical. For example, conflicting FTIR peaks may arise from polymorphism; differential scanning calorimetry (DSC) can identify phase transitions. Literature comparisons should prioritize studies with validated crystallographic data .

Q. What computational methods are suitable for predicting the reactivity of this compound in peptide coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution at the amide and carboxyl groups, predicting nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .

Q. How does the racemic (DL) form of N-Benzoyl-alanine impact its utility in chiral resolution studies?

The DL-form serves as a model for investigating enantioselective crystallization or enzymatic resolution. Techniques like chiral column chromatography (e.g., using amylose-based stationary phases) or lipase-mediated hydrolysis can separate enantiomers, with efficiency dependent on solvent polarity and temperature .

Q. What role does this compound play in studying amino acid transport mechanisms?

Its benzoyl group mimics hydrophobic side chains in natural amino acids, enabling studies on trans-stimulation transport kinetics. Radiolabeled analogs (e.g., ¹⁴C-tagged) track uptake in cell cultures, while competitive inhibition assays quantify affinity for transporters like LAT1 .

Q. How can degradation products of this compound be identified and mitigated during long-term storage?

Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with LC-MS identify major degradants (e.g., benzoic acid or DL-alanine). Mitigation strategies include lyophilization for hygroscopic samples and argon-atmosphere storage to prevent oxidative cleavage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-DL-alanine
Reactant of Route 2
N-Benzoyl-DL-alanine

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